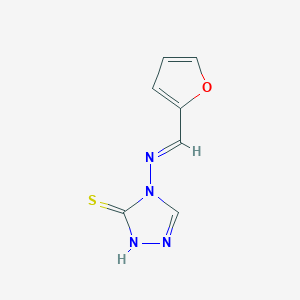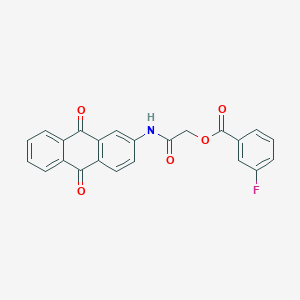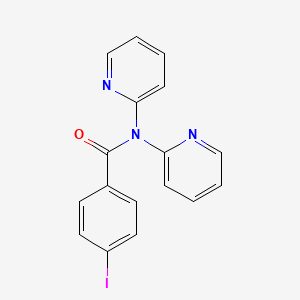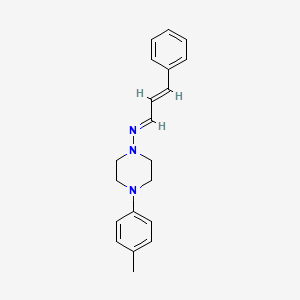![molecular formula C18H16N2O2S B10806378 3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone](/img/structure/B10806378.png)
3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, forming a heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds in the thiophene ring, forming the tetrahydro derivative.
Oxyacetophenone Attachment: The final step involves the attachment of the oxyacetophenone moiety. This is typically done via an etherification reaction, where the hydroxyl group of the acetophenone reacts with a suitable leaving group on the tetrahydrothienopyrimidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups onto the aromatic rings.
科学的研究の応用
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism by which 3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of kinase inhibition and disruption of DNA replication processes .
類似化合物との比較
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another thienopyrimidine derivative with similar structural features but different functional groups .
- N-(Pyridin-3-yl)-2-(4-{[(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetamide : A compound with a triazole ring linked to the thienopyrimidine core, showing significant anticancer activity .
Uniqueness
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as an anticancer agent, coupled with its versatile reactivity, makes it a valuable compound for further research and development.
特性
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAQHFQLHGDVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B10806297.png)
![1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine](/img/structure/B10806308.png)


![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10806321.png)
![2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B10806322.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806330.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B10806336.png)
![methyl 3-[(4-bromobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806355.png)


![[2-[(9,10-Dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B10806369.png)

